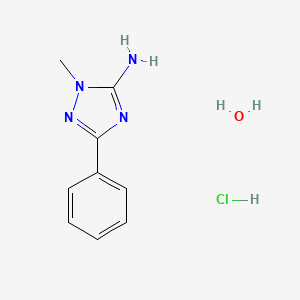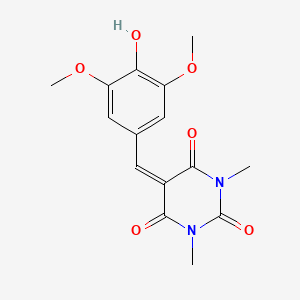
1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate
Vue d'ensemble
Description
“1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate” is a chemical compound with the molecular formula C9 H10 N4 . Cl H . H2 O . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 228.68 . It is a solid substance at room temperature .Mécanisme D'action
Target of Action
Similar triazole compounds have been known to interact with various enzymes and receptors in the body, contributing to their medicinal properties .
Mode of Action
Triazole compounds, in general, are known for their ability to form hydrogen bonds and interact with various biological targets, which could be a potential mode of action .
Biochemical Pathways
Triazole compounds are often used in medicinal chemistry for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Result of Action
Similar triazole compounds have been known to exhibit various biological activities, including antifungal, anticancer, and cardiovascular effects .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate in lab experiments is its high potency and selectivity for GABA(A) receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of this compound is its potential for toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate. One area of interest is the development of new ligands for GABA(A) receptors with improved selectivity and potency. Additionally, this compound may have potential as a therapeutic agent for the treatment of anxiety, insomnia, and other neurological disorders. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Applications De Recherche Scientifique
1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate has several applications in scientific research. It is commonly used as a ligand for GABA(A) receptors in neuroscience research. It also has applications in the field of pharmacology, where it is used to study the effects of drugs on the central nervous system. Additionally, this compound has been used in biochemical research to study the structure and function of proteins.
Analyse Biochimique
Biochemical Properties
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases and lysine-specific demethylase 1, which are essential for regulating various cellular processes . Additionally, it can bind to acidic mammalian chitinase, affecting its enzymatic activity . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these enzymes.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation, affecting its efficacy . In vitro and in vivo studies have also demonstrated that the compound’s effects on cellular function can vary over time, with some effects becoming more pronounced with extended exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where certain biological responses are only triggered at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . For instance, the compound has been shown to inhibit certain enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting cellular energy metabolism . These interactions highlight the compound’s potential in regulating metabolic processes and treating metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . These transport and distribution mechanisms are crucial for the compound’s efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production . These localization mechanisms are essential for the compound’s biological activity and therapeutic applications.
Propriétés
IUPAC Name |
2-methyl-5-phenyl-1,2,4-triazol-3-amine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH.H2O/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7;;/h2-6H,1H3,(H2,10,11,12);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKFMQYNUGVNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B3838333.png)
![3-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838340.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838346.png)
![5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838350.png)
![3-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838356.png)

![3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838369.png)
![N-[4-(acetylamino)phenyl]-2-[(2,4-dinitro-1-naphthyl)amino]benzamide](/img/structure/B3838395.png)
![6,8-dibromo-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3838422.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3838439.png)
![N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3838442.png)
![3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838447.png)
![3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838458.png)